5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a type of heterocyclic aromatic compound that consists of a five-membered ring with four nitrogen atoms and one carbon atom . The presence of the chlorophenyl group suggests that this compound may have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The exact method would depend on the starting materials and desired end product .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its structure and the conditions under which the reactions are carried out. Similar compounds have been found to undergo reactions such as oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point and boiling point, determining its solubility in various solvents, and analyzing its spectral properties .Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This suggests potential antiviral applications for this compound.
Medicinal Chemistry
The intricate molecular architecture of 5-(4-chlorophenyl)-1,3,4-thiadiazolo-2-amine includes distinct functional groups, making it an interesting candidate for medicinal chemistry studies . Researchers can explore its reactivity, pharmacokinetics, and potential therapeutic applications.
Agrochemicals
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been investigated for agricultural applications. While some exhibit herbicidal properties, further exploration of 5-(4-chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole may reveal its potential as an agrochemical agent .
Bioactivity Screening
Given the diverse bioactivities associated with sulfonamides and 1,3,4-thiadiazoles, researchers can screen 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole against various biological targets. This includes antifungal, antibacterial, and anticonvulsant assays .
Computational Chemistry
Theoretical studies using density functional theory (DFT) can provide insights into the electronic structure, reactivity, and stability of this compound . Computational investigations contribute to understanding its behavior and predicting potential applications.
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with tetrazoles, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have shown to inhibit the growth of mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Related compounds have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Result of Action
Related compounds have shown potent in vitro activities against mycobacterium tuberculosis h37rv .
properties
IUPAC Name |
5-(4-chlorophenyl)-1-propyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-2-7-15-10(12-13-14-15)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJASCFIEIXHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.